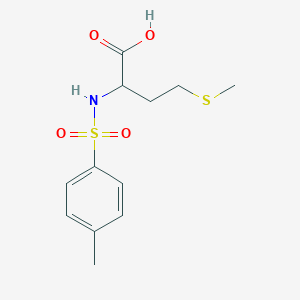

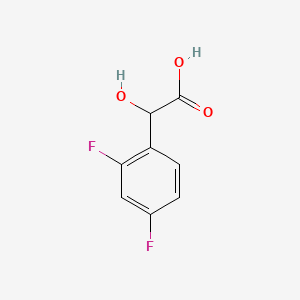

3-(2,5-Dimethyl-phenoxy)-propionic acid

Descripción general

Descripción

3-(2,5-Dimethyl-phenoxy)-propionic acid (DMPA) is a synthetic organic compound belonging to the class of carboxylic acids. It is a non-toxic molecule that can be used as a preservative, or as a synthetic intermediate in the production of various compounds. DMPA has a variety of applications in the scientific and industrial arenas, and is of particular interest due to its ability to act as an inhibitor of certain enzymes and its potential to be used as a therapeutic agent.

Aplicaciones Científicas De Investigación

Antitumor Activity

A notable application of a derivative of 3-(2,5-Dimethyl-phenoxy)-propionic acid is in the field of cancer therapy. The derivatives XK469 and SH80, which are phenoxypropionic acid derivatives, have demonstrated the ability to eradicate malignant cell types that are resistant to common antitumor agents. These compounds are effective against L1210 leukemia cells, causing G2-M arrest and inducing autophagy rather than apoptosis (Kessel, Reiners, Hazeldine, Polin, & Horwitz, 2007).

Chemical Synthesis and Biochemical Studies

The synthesis of related compounds and their biochemical properties have been extensively studied. For instance, the synthesis of 3-hydroxyl-2,2-dimethyl-propionic acid, which shares structural similarities with this compound, was achieved through a combination of esterification-oxidation-hydrolysis methods (Hong Zhe, 2000). Additionally, studies on 3-Germyl-3,3-dimethylpropionic acid derivatives have provided insights into their crystal structures and bonding geometries, which are valuable for understanding their chemical behavior (Parvez, Khosa, Mazhar, Ali, & Sohail, 2005).

Biological Activities

The compound has also shown various biological activities. For example, 3-hydroxypropionic acid, a compound related to this compound, was found to have selective nematicidal activity against the plant-parasitic nematode Meloidogyne incognita. This discovery opens up potential applications in agriculture and pest control (Schwarz, Köpcke, Weber, Sterner, & Anke, 2004).

Microbial Production

Interestingly, there's research into the microbial production of 3-hydroxypropionic acid, indicating a potential for biotechnological applications. The yeast strain Debaryomyces hansenii was identified for its ability to produce this compound in significant quantities (Li, Wang, Dong, & Li, 2019).

Material Science Applications

In material science, phloretic acid, closely related to this compound, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application demonstrates the potential of these compounds in creating bio-based materials for various uses (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Safety precautions include washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation occurs .

Propiedades

IUPAC Name |

3-(2,5-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGFRUATQLBSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324908 | |

| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-48-7 | |

| Record name | 4673-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dimethylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

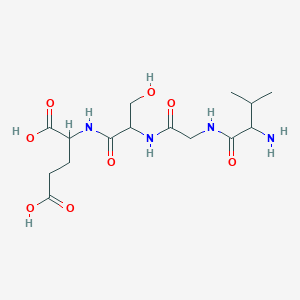

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

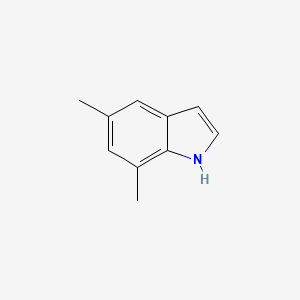

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)